molecular formula C18H21N3O5S B11348319 N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B11348319
M. Wt: 391.4 g/mol
InChI Key: FXOSZUWLDQZNLU-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps:

    Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with an appropriate alkylating agent to form the morpholine derivative.

    Thiophene Introduction: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Nitrophenoxy Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenoxy group may play a role in electron transfer processes, while the morpholine and thiophene rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)-2-(pyridin-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide
  • N-[2-(morpholin-4-yl)-2-(furan-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide
  • N-[2-(morpholin-4-yl)-2-(benzofuran-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide

Uniqueness

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C18H21N3O5S/c22-18(13-26-15-5-3-14(4-6-15)21(23)24)19-12-16(17-2-1-11-27-17)20-7-9-25-10-8-20/h1-6,11,16H,7-10,12-13H2,(H,19,22)

InChI Key

FXOSZUWLDQZNLU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3

Origin of Product

United States

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